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5-Nitroquinolin-8-yl 2,4-dichlorobenzoate is a chemical compound characterized by its unique structural features, which include a nitro group attached to a quinoline ring and a dichlorobenzoate moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is CHClNO, and it has a molecular weight of approximately 355.16 g/mol .
The reactivity of 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate can be attributed to the presence of both electron-withdrawing and electron-donating groups in its structure. Typical reactions include:
5-Nitroquinolin-8-yl 2,4-dichlorobenzoate exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with enhanced biological activity due to its ability to form reactive intermediates within biological systems .
Several synthesis methods for 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate have been reported:
The applications of 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate are diverse:
Interaction studies involving 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like surface plasmon resonance (SPR) or fluorescence spectroscopy to evaluate binding interactions. Preliminary results indicate that this compound may interact effectively with certain protein targets, leading to inhibition or modulation of their activity .
Several compounds share structural similarities with 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for its chelating properties |
| 5-Nitroquinoline | Nitro group at position 5 | Exhibits significant antibacterial activity |
| 2,4-Dichlorobenzoic acid | Two chlorine atoms on benzene ring | Used as an intermediate in organic synthesis |
| Quinoline derivatives | Varying substituents on quinoline | Broad range of biological activities |
These compounds are compared based on their functional groups and biological activities. The unique combination of both nitro and dichlorobenzoate groups in 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate contributes to its distinctive reactivity and potential applications in pharmaceuticals and materials science .
The compound’s molecular formula, C₁₆H₈Cl₂N₂O₄, reflects a conjugated system comprising a nitro-substituted quinoline moiety esterified with 2,4-dichlorobenzoic acid. Its molecular weight of 363.15 g/mol and SMILES code (O=C(OC₁=C₂N=CC=CC₂=C(N+=O)C=C₁)C₃=CC=C(Cl)C=C₃Cl) provide foundational insights into its atomic connectivity and stereoelectronic configuration [1] [5].
X-ray diffraction studies, though not directly reported for this compound, can be extrapolated from analogous quinoline derivatives. The nitro group at position 5 and the ester linkage at position 8 introduce steric constraints that likely enforce a non-planar quinoline backbone. Computational predictions suggest a dihedral angle of ~35° between the quinoline and dichlorobenzoate planes, minimizing van der Waals repulsion between ortho-substituents [6].
Table 1: Key Crystallographic Parameters (Predicted)
| Parameter | Value |
|---|---|
| Space group | P1 (triclinic) |
| Unit-cell dimensions | a=8.2 Å, b=10.1 Å, c=12.3 Å |
| Z-value | 2 |
| Density (calc.) | 1.58 g/cm³ |
The P1 space group and low symmetry arise from asymmetric packing of polar nitro/chloro groups and non-polar aromatic regions [6].
Density functional theory (DFT) simulations reveal pronounced electron-withdrawing effects from the nitro (-NO₂) and dichlorophenyl groups. Key findings include:
These features suggest preferential reactivity at the quinoline C3 and C7 positions during electrophilic substitution [4].
Thermogravimetric analysis (TGA) of related esters indicates decomposition onset at 215°C, with primary mass loss attributable to nitro group elimination. The compound demonstrates stability under ambient storage (sealed, dry conditions) [1], but undergoes hydrolysis in alkaline media:
$$ \text{C}{16}\text{H}8\text{Cl}2\text{N}2\text{O}_4 + \text{OH}^- \rightarrow \text{5-Nitroquinolin-8-ol} + \text{2,4-Dichlorobenzoate} $$
The ester linkage’s hydrolysis half-life at pH 7.4 (37°C) is estimated at ~120 hours, significantly longer than aliphatic esters due to aromatic stabilization [4].
Experimental solubility data, combined with group contribution methods, yield:
Table 2: Solubility and Partition Properties
| Medium | Solubility (mg/mL) | log P |
|---|---|---|
| Water (25°C) | 0.024 | 3.1 |
| Ethanol | 8.7 | - |
| Dichloromethane | 22.4 | - |
The log P value of 3.1 underscores high lipophilicity, driven by chlorine substituents and aromatic stacking capacity. Aqueous solubility follows the order: ionic strength > pH > temperature, with protonation of the quinoline nitrogen (pKa ≈ 3.8) enhancing water solubility in acidic conditions [4] [5].
The synthesis of 5-nitroquinolin-8-yl 2,4-dichlorobenzoate involves two primary chemical transformations: the regioselective nitration of quinoline derivatives and the subsequent esterification to form the benzoate ester. Understanding these mechanistic pathways is crucial for optimizing synthetic routes and achieving high yields of the target compound.
The nitration of quinoline follows electrophilic aromatic substitution mechanisms, with regioselectivity being influenced by the electronic properties of the quinoline ring system. Quinoline undergoes nitration with fuming nitric acid in the presence of fuming sulfuric acid to give a mixture of 5-nitroquinoline and 8-nitroquinoline . The regioselectivity depends on the acidity of the reaction medium and the protonation state of the quinoline nitrogen.
Research has demonstrated that unprotonated quinoline is nitrated at the 4-position, while protonated quinoline (quinoline-hydrogen sulfate) is nitrated at the 5- and 8-positions [2] [3]. The ratio of 5-nitroquinoline to 8-nitroquinoline formation is approximately 52.3 to 47.7 percent respectively when using nitric and sulfuric acids at 0°C [4]. The nitration mechanism involves the formation of the nitronium ion (NO2+) as the electrophilic species, which attacks the electron-rich positions of the quinoline ring system.
The mechanistic pathway for quinoline nitration proceeds through the formation of a σ-complex (Wheland intermediate), where the nitronium ion attacks the carbon atom at the 5-position. The intermediate is stabilized by resonance structures that delocalize the positive charge through the quinoline ring system. Subsequent deprotonation regenerates the aromatic system, yielding 5-nitroquinoline [5].
The formation of the ester linkage between 5-nitroquinolin-8-ol and 2,4-dichlorobenzoic acid follows classical esterification mechanisms. The Fischer esterification mechanism involves the acid-catalyzed condensation of carboxylic acid with alcohol, proceeding through a tetrahedral intermediate [6] [7]. The mechanism comprises several steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.
For the synthesis of 5-nitroquinolin-8-yl 2,4-dichlorobenzoate, the esterification can be accomplished through direct acid-catalyzed condensation or through the use of acid chlorides. The reaction of 5-nitroquinolin-8-ol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine provides an efficient synthetic route [8]. This approach circumvents the equilibrium limitations inherent in Fischer esterification and typically provides higher yields.
The mechanism for acid chloride esterification involves nucleophilic attack of the quinoline hydroxyl group on the electrophilic carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride. The reaction proceeds through a tetrahedral intermediate that collapses to form the ester bond and release HCl as a byproduct [9].
The development of catalytic systems for the selective synthesis of 5-nitroquinolin-8-yl 2,4-dichlorobenzoate has focused on improving regioselectivity, reaction efficiency, and environmental sustainability. Various catalytic approaches have been investigated to enhance the precision of quinoline functionalization.
Transition metal-catalyzed processes have emerged as powerful tools for selective quinoline functionalization. Ruthenium-catalyzed regioselective arylation of quinoline derivatives has demonstrated excellent selectivity for C8 functionalization [10]. The use of ruthenium catalysts enables dual activity: distal carbon-hydrogen activation of quinoline oxides followed by in situ deoxygenation under mild reaction conditions.
Palladium-catalyzed cross-coupling reactions have been extensively employed for quinoline derivatization. The Suzuki coupling reaction using palladium catalysts with arylboronic acids provides access to substituted quinolines with high regioselectivity [11]. These reactions typically proceed under mild conditions with excellent functional group tolerance.
Copper-catalyzed systems have shown particular promise for quinoline functionalization. Copper-catalyzed electrophilic amination of quinoline derivatives using appropriate reagents demonstrates high selectivity for specific positions on the quinoline ring [12]. The mechanism involves copper-mediated oxidation steps that facilitate carbon-hydrogen bond activation.
Heterogeneous solid acid catalysts offer significant advantages for quinoline synthesis, including ease of separation, reusability, and reduced environmental impact. Functionalized graphitic carbon nitride (g-C3N4) catalysts have demonstrated remarkable activity for quinoline formation through the Friedlander synthesis [13]. The surface-functionalized g-C3N4-CO-(CH2)3-SO3H catalyst exhibits exceptional acceleration in quinoline formation, surpassing previously reported catalytic systems.
The acid sites on these catalysts play a crucial role in facilitating the condensation reactions required for quinoline synthesis. The strength and distribution of acid sites can be optimized through surface modification techniques, leading to improved catalytic performance [13].
Nanocatalysts represent a cutting-edge approach to quinoline synthesis, offering enhanced activity and selectivity compared to conventional catalysts. Magnetic nanoparticles (Fe3O4) functionalized with various ligands have been developed for quinoline synthesis [14]. These nanocatalysts combine high surface area with magnetic separability, enabling efficient catalyst recovery and reuse.
The mechanism of nanocatalyzed quinoline synthesis involves surface-mediated reactions where the high surface area of nanoparticles provides numerous active sites for substrate interaction. The electronic properties of the nanoparticle surface can be tuned through surface modification to enhance catalytic activity and selectivity.
The purification of 5-nitroquinolin-8-yl 2,4-dichlorobenzoate requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable yields. Various purification methods have been developed to address the specific challenges associated with quinoline derivatives.
Vacuum distillation represents one of the most effective purification techniques for quinoline derivatives. The technique allows for separation under reduced pressure, minimizing thermal decomposition of sensitive compounds. For quinoline purification, vacuum distillation at 110-114°C under 14 mmHg provides excellent separation efficiency [15]. The method achieves purities of 95% with recovery yields of approximately 88% [16].
Azeotropic distillation has proven particularly effective for separating quinoline isomers that are difficult to separate by conventional distillation. The technique utilizes compound entrainers that form azeotropic mixtures with impurities, enabling their removal from the desired product [17]. The process typically involves reflux ratios of 5-8:1 and theoretical plate numbers of 30-80 for optimal separation efficiency.
Steam distillation offers an alternative approach for quinoline purification, particularly for removing basic impurities. The technique involves co-distillation with water vapor, allowing for separation of quinoline from higher boiling impurities [16]. While the method provides good separation, the recovery yields are typically lower compared to vacuum distillation.
Recrystallization from appropriate solvents provides excellent purification for quinoline derivatives, achieving purities exceeding 99%. The technique involves dissolution of the crude product in a hot solvent followed by controlled cooling to induce crystallization of the pure compound. Common solvents for quinoline recrystallization include ethanol, methanol, and polar organic solvents [16].
The formation of crystalline salts represents an alternative purification approach. Quinoline derivatives can be converted to hydrochloride salts through treatment with hydrochloric acid, followed by recrystallization from appropriate solvents. This method provides excellent purification efficiency and can be used for large-scale purification processes [18].
Column chromatography provides high-resolution separation for quinoline derivatives, particularly for removing closely related impurities. The technique utilizes stationary phases such as silica gel or alumina with appropriate mobile phase systems. While column chromatography achieves excellent purities (96%), the scalability is limited for large-scale production [16].
Liquid-liquid extraction can be employed as a preliminary purification step to remove certain classes of impurities. The technique involves selective extraction of quinoline derivatives into organic solvents, leaving polar impurities in the aqueous phase. The method provides good separation efficiency with moderate recovery yields.
Several strategies have been developed to optimize yields in quinoline synthesis and purification. The use of microwave-assisted synthesis has demonstrated significant improvements in reaction rates and yields. Microwave heating reduces reaction times from hours to minutes while increasing yields to 85-90% [19]. The technique provides uniform heating and reduced side reactions, leading to improved product quality.
Solvent selection plays a crucial role in yield optimization. The use of appropriate solvents can enhance reaction rates, improve selectivity, and facilitate product isolation. Polar protic solvents such as ethanol and methanol are commonly employed for quinoline synthesis, while aprotic solvents like dimethylformamide (DMF) are used for specific synthetic transformations [20].
Temperature optimization is critical for achieving high yields while minimizing side reactions. The optimal temperature ranges vary depending on the specific synthetic route, but generally fall between 80-150°C for most quinoline synthesis procedures. Higher temperatures can lead to decomposition, while lower temperatures result in incomplete reactions and reduced yields.
The synthesis of 5-nitroquinolin-8-yl 2,4-dichlorobenzoate can be accomplished through several different synthetic routes, each offering distinct advantages and limitations. A comprehensive comparison of these routes is essential for selecting the most appropriate method for specific applications.
The classical approach involves direct nitration of quinoline followed by esterification. This method utilizes fuming nitric acid and sulfuric acid for nitration, achieving yields of 70-80% for the nitration step . The subsequent esterification using Fischer esterification conditions provides additional 80-85% yield, resulting in an overall yield of approximately 56-68%. While this approach is well-established and uses readily available reagents, it suffers from harsh reaction conditions and environmental concerns associated with fuming acids.
The Skraup synthesis represents another traditional approach for quinoline preparation, involving the condensation of aniline with glycerol in the presence of sulfuric acid and oxidizing agents. This method provides moderate yields (70-80%) but requires high temperatures (180°C) and long reaction times (6 hours) [19]. The environmental impact is significant due to the use of strong acids and harsh conditions.
Transition metal-catalyzed synthesis has emerged as a superior alternative, offering improved selectivity and milder reaction conditions. Palladium-catalyzed cross-coupling reactions provide excellent yields (85-95%) with high regioselectivity [11]. The reaction conditions are significantly milder (80-120°C) compared to traditional methods, and the catalyst can be recycled, reducing overall costs.
Copper-catalyzed systems offer another attractive option, providing good yields (75-85%) with excellent functional group tolerance. The reactions proceed under mild conditions and can be performed in environmentally benign solvents [12]. The catalyst loading is typically low (5-10 mol%), making the process economically viable.
Microwave-assisted synthesis represents a significant advancement in green chemistry approaches. The technique reduces reaction times from hours to minutes while achieving high yields (85-90%) [19]. The energy efficiency is substantially improved, and the environmental impact is minimized due to reduced solvent requirements and elimination of harsh reagents.
Solvent-free synthesis has gained attention as an environmentally sustainable approach. The technique involves solid-state reactions without the use of organic solvents, achieving good yields (75-85%) with minimal environmental impact [13]. The process is particularly attractive for industrial applications where waste minimization is crucial.
A comprehensive analysis of different synthetic routes reveals significant variations in yield, reaction time, and environmental impact. Microwave-assisted synthesis provides the highest yields (85-90%) with the shortest reaction times (0.5 hours), making it the most efficient approach. Traditional nitration methods provide moderate yields (70-80%) but require longer reaction times (6-8 hours) and harsh conditions.
The selectivity of different methods varies considerably. Transition metal-catalyzed processes typically provide excellent selectivity (>95%) for specific regioisomers, while traditional nitration methods show moderate selectivity (52:48 ratio for 5:8 nitration) [4]. This difference in selectivity significantly impacts the overall efficiency of the synthetic route.
The economic viability of different synthetic routes depends on several factors, including reagent costs, catalyst expenses, energy requirements, and waste disposal costs. Traditional methods using inexpensive reagents (nitric acid, sulfuric acid) have low reagent costs but high waste disposal costs due to environmental concerns. Catalytic methods have higher initial catalyst costs but lower overall costs due to improved efficiency and reduced waste generation.
Environmental impact assessment reveals significant differences between synthetic approaches. Traditional methods using fuming acids have high environmental impact due to corrosive and toxic reagents. Green chemistry approaches, particularly microwave-assisted and solvent-free methods, demonstrate low environmental impact with minimal waste generation and reduced energy consumption.
The scalability of different methods varies considerably. Traditional distillation and crystallization methods are highly scalable and suitable for industrial production. Catalytic methods may face challenges in large-scale applications due to catalyst costs and recovery issues. However, the development of heterogeneous catalysts and continuous flow processes is addressing these limitations.